Unveiling the Atomic Architecture of Palladium(II) Sulfide: A Technical Guide
Unveiling the Atomic Architecture of Palladium(II) Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of Palladium(II) sulfide (B99878) (PdS). The following sections detail the crystallographic data, experimental protocols for synthesis and characterization, and a visual representation of the experimental workflow, offering a complete resource for researchers in materials science and related fields.
Crystallographic Data Summary
The crystal structure of Palladium(II) sulfide has been well-characterized through single-crystal X-ray diffraction studies. It crystallizes in the tetragonal system, belonging to the space group P4₂/m. The fundamental crystallographic parameters are summarized in the tables below for easy reference and comparison.
Table 1: Crystal Data and Structure Refinement for Palladium(II) Sulfide
| Parameter | Value | Reference |
| Empirical Formula | PdS | [1] |
| Formula Weight | 138.47 g/mol | |
| Crystal System | Tetragonal | [1] |
| Space Group | P4₂/m | [1] |
| a | 6.47 Å | [1] |
| b | 6.47 Å | [1] |
| c | 6.64 Å | [1] |
| α | 90° | [1] |
| β | 90° | [1] |
| γ | 90° | [1] |
| Volume | 277.96 ų | [1] |
| Z (molecules per unit cell) | 8 | [2] |
| Calculated Density | 6.69 g/cm³ | [2] |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Palladium(II) Sulfide
| Atom | Wyckoff Site | x | y | z |
| Pd1 | 2c | 0 | 1/2 | 1/4 |
| Pd2 | 2e | 0 | 0 | 1/2 |
| Pd3 | 4j | 0.257 | 0.531 | 0 |
| S | 8k | 0.22 | 0.32 | 0.28 |
Table 3: Selected Interatomic Distances (Bond Lengths) in Palladium(II) Sulfide
| Bond | Distance (Å) |
| Pd1 - S | 2.32 |
| Pd2 - S | 2.32 |
| Pd3 - S | 2.34 |
Experimental Protocols
Synthesis of Palladium(II) Sulfide Single Crystals
The synthesis of high-quality single crystals of Palladium(II) sulfide is crucial for accurate structural analysis. The following protocol is a representative method based on the direct reaction of the constituent elements at high temperature, a technique widely used for the synthesis of chalcogenide materials.[3] Another effective method for obtaining high-purity crystals is chemical vapor transport (CVT).[4][5]
Method 1: High-Temperature Direct Reaction
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Starting Materials: High-purity palladium powder (99.9% or better) and sulfur powder (99.99% or better) are used as starting materials.
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Stoichiometric Mixing: The elements are weighed in a 1:1 molar ratio and thoroughly mixed in an agate mortar under an inert atmosphere (e.g., in a glovebox filled with argon) to prevent oxidation.
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Encapsulation: The mixed powder is loaded into a quartz ampoule. The ampoule is then evacuated to a pressure of approximately 10⁻⁴ Torr and sealed using a hydrogen-oxygen torch.
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Heating Profile: The sealed ampoule is placed in a programmable tube furnace. The temperature is slowly raised to 800 °C over a period of 24 hours to control the vapor pressure of sulfur and prevent explosion. The ampoule is held at 800 °C for 72 hours to ensure a complete reaction.
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Crystal Growth (Annealing): After the initial reaction, the temperature is slowly cooled to 600 °C at a rate of 2 °C/hour. This slow cooling process allows for the growth of well-formed single crystals.
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Cooling and Recovery: Finally, the furnace is turned off, and the ampoule is allowed to cool to room temperature naturally. The ampoule is then carefully opened in a fume hood to release any residual sulfur vapor, and the Palladium(II) sulfide crystals are recovered.
Method 2: Chemical Vapor Transport (CVT)
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Precursor Synthesis: Polycrystalline Palladium(II) sulfide powder is first synthesized by the high-temperature direct reaction method as described above.
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Transport Agent: A small amount of a transport agent, such as iodine (I₂), is added to the quartz ampoule along with the polycrystalline PdS. The typical concentration of the transport agent is a few milligrams per cubic centimeter of the ampoule volume.
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Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient. The source zone, containing the polycrystalline PdS, is maintained at a higher temperature (T₂), for example, 850 °C. The growth zone, where the single crystals will form, is kept at a slightly lower temperature (T₁), for example, 800 °C.
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Transport and Crystal Growth: The transport agent reacts with the PdS at the hot end to form gaseous palladium and sulfur halide species. These gaseous molecules diffuse to the colder end of the ampoule, where they decompose, depositing high-purity Palladium(II) sulfide single crystals. This process is typically carried out over several days to a week to obtain crystals of sufficient size.
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Recovery: The recovery process is similar to the direct reaction method.
Single-Crystal X-ray Diffraction Analysis
The following outlines the general procedure for the determination of the crystal structure of a Palladium(II) sulfide single crystal using a four-circle X-ray diffractometer.
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Crystal Selection and Mounting: A suitable single crystal with well-defined faces and dimensions of approximately 0.1 x 0.1 x 0.1 mm is selected under a polarizing microscope. The crystal is mounted on a goniometer head using a suitable adhesive or oil.
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Data Collection:
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Diffractometer: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.
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X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly employed.
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Temperature: Data is typically collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
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Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data. The scan width and exposure time per frame are optimized to obtain good signal-to-noise ratios.
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Data Reduction and Correction:
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The raw diffraction images are processed to integrate the reflection intensities.
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Corrections for Lorentz and polarization effects are applied.
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An absorption correction is performed, typically using a multi-scan method based on the symmetry of the crystal.
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Structure Solution and Refinement:
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Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group (P4₂/m for PdS).
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Structure Solution: The crystal structure is solved using direct methods or Patterson methods to locate the positions of the palladium atoms. The sulfur atoms are subsequently located from a difference Fourier map.
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Structure Refinement: The structural model, including atomic coordinates, and anisotropic displacement parameters, is refined against the experimental diffraction data using a full-matrix least-squares method. The refinement is continued until the R-factor and other goodness-of-fit indicators converge to low values, indicating a good agreement between the calculated and observed structure factors.
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Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and characterization of Palladium(II) sulfide and the phase relationships within the Palladium-Sulfur system.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. rruff.net [rruff.net]
- 3. Palladium(II) sulfide - Wikipedia [en.wikipedia.org]
- 4. [2112.15333] Growth of Transition Metal Sulfides by Sulfuric Vapor Transport and Liquid Sulfur: Synthesis and Properties [arxiv.org]
- 5. cpfs.mpg.de [cpfs.mpg.de]
